2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide
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Overview
Description
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a suitable thiol reagent under basic conditions.
Formation of Pyridine Moiety: The pyridine moiety is introduced through a condensation reaction with pyridine-4-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The benzimidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted benzimidazole and pyridine derivatives.
Scientific Research Applications
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves:
Comparison with Similar Compounds
Similar Compounds
- **2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide
- **2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Uniqueness
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is unique due to its combination of a benzimidazole core, a sulfanyl group, and a pyridine moiety, which confer distinct chemical and biological properties .
Properties
CAS No. |
315221-34-2 |
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Molecular Formula |
C17H17N5OS |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C17H17N5OS/c1-12(13-7-9-18-10-8-13)20-21-16(23)11-24-17-19-14-5-3-4-6-15(14)22(17)2/h3-10H,11H2,1-2H3,(H,21,23)/b20-12+ |
InChI Key |
PDQJJDIHLHCJEC-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=NC=C3 |
Origin of Product |
United States |
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